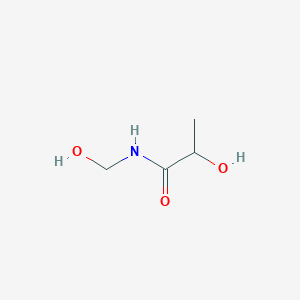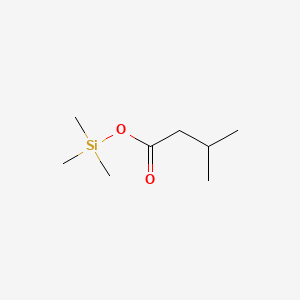
Butanoic acid, 3-methyl-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-methylbutyrate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trimethylsilyl group attached to a 3-methylbutyrate moiety. This compound is often used in organic synthesis due to its unique properties, such as increased volatility and stability, which make it suitable for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3-methylbutyrate can be synthesized through the reaction of 3-methylbutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Methylbutyric acid+Trimethylsilyl chloride→Trimethylsilyl 3-methylbutyrate+HCl
Industrial Production Methods
On an industrial scale, the production of trimethylsilyl 3-methylbutyrate involves similar reaction conditions but is carried out in larger reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-methylbutyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids to yield 3-methylbutyric acid and trimethylsilanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in anhydrous conditions.
Major Products Formed
Hydrolysis: 3-Methylbutyric acid and trimethylsilanol.
Reduction: 3-Methylbutanol.
Substitution: Various substituted esters depending on the reagent used.
Scientific Research Applications
Trimethylsilyl 3-methylbutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols.
Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the stability and solubility of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which trimethylsilyl 3-methylbutyrate exerts its effects is primarily through the formation of stable silyl ethers. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This protection is achieved through the formation of a strong Si-O bond, which is resistant to many reagents but can be selectively removed under specific conditions, such as treatment with fluoride ions.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Uniqueness
Trimethylsilyl 3-methylbutyrate is unique due to the presence of the 3-methylbutyrate moiety, which imparts distinct chemical and physical properties compared to other trimethylsilyl esters. This uniqueness makes it particularly useful in applications where specific reactivity or stability is required.
Properties
CAS No. |
55557-13-6 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
trimethylsilyl 3-methylbutanoate |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)6-8(9)10-11(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
FEUVPJCEKKEDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


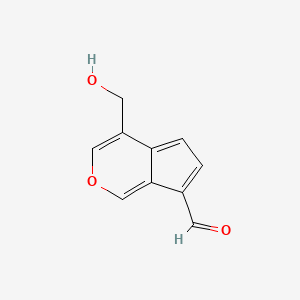



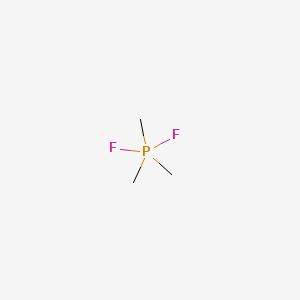
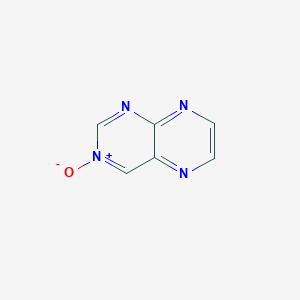
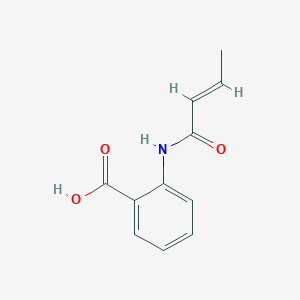

![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)
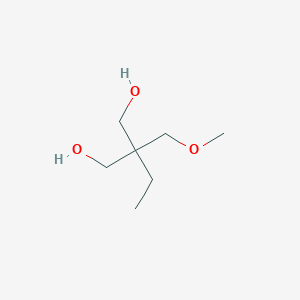
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
